3-Amino-3-(4-aminophenyl)propan-1-ol
Overview
Description
3-Amino-3-(4-aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H14N2O. It is characterized by the presence of two amino groups and a hydroxyl group attached to a phenyl ring and a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-aminophenyl)propan-1-ol typically involves the reduction of corresponding nitro compounds or the amination of suitable precursors. One common method is the reduction of 3-Nitro-3-(4-nitrophenyl)propan-1-ol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include a temperature of around 25-30°C and a pressure of 1-2 atm .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative reducing agents such as sodium borohydride can be explored for cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-aminophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: 3-Amino-3-(4-aminophenyl)propanal.
Reduction: 3-Amino-3-(4-aminophenyl)propanamine.
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
3-Amino-3-(4-aminophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of beta-lactam antibiotics.
Industry: Utilized in the production of corrosion inhibitors and as a molecular linker in the preparation of polyurethanes and dendrimers .
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-aminophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A simpler analog with a single amino group and hydroxyl group.
3-(4-Aminophenyl)-1-propanol: Lacks the second amino group present in 3-Amino-3-(4-aminophenyl)propan-1-ol
Uniqueness
This compound is unique due to the presence of two amino groups and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-3-(4-aminophenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFUGEWKEVDJDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661549 | |
Record name | 3-Amino-3-(4-aminophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-12-1 | |
Record name | 3-Amino-3-(4-aminophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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